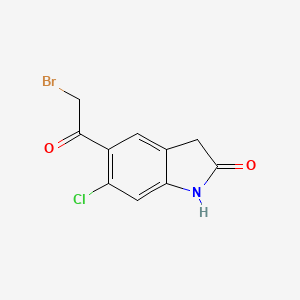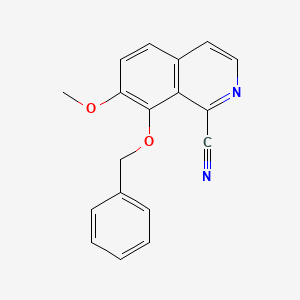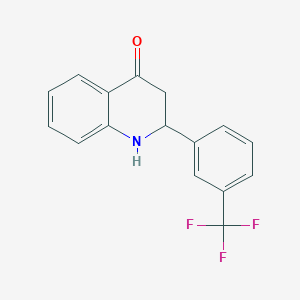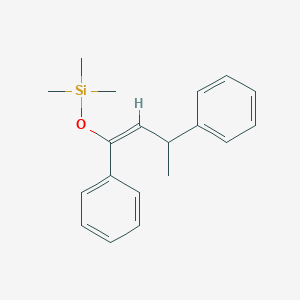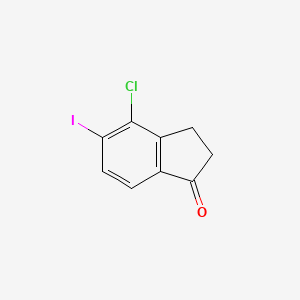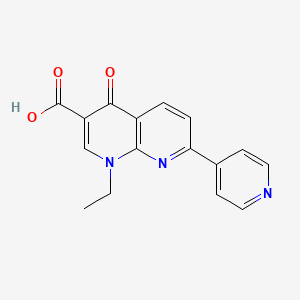
5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. Naphthoquinones are naturally occurring compounds found in various plants and have been used in traditional medicine for their antimicrobial and antitumor properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione typically involves the introduction of methoxy and phenylsulfanyl groups into the naphthoquinone core. One common method is the reaction of 5-methoxy-1,4-naphthoquinone with phenylthiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form more complex derivatives.
Reduction: Reduction of the quinone can yield hydroquinone derivatives.
Substitution: The methoxy and phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or thiophenol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized quinones, while reduction can yield hydroquinone derivatives.
Aplicaciones Científicas De Investigación
5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antitumor agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of dyes and pigments due to its quinone structure.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone structure can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids . This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms. The methoxy and phenylsulfanyl groups may enhance its specificity and potency by facilitating interactions with specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its antimicrobial and antitumor properties.
5-Hydroxy-2-methyl-naphthalene-1,4-dione: Another derivative with significant biological activity.
2-Methoxy-1,4-naphthoquinone: Known for its anticancer potential through the generation of ROS.
Uniqueness
5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione is unique due to the presence of both methoxy and phenylsulfanyl groups, which can enhance its biological activity and specificity compared to other naphthoquinone derivatives. These functional groups may also influence its solubility and pharmacokinetic properties, making it a promising candidate for further research and development.
Propiedades
Número CAS |
105259-49-2 |
|---|---|
Fórmula molecular |
C17H12O3S |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
5-methoxy-2-phenylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O3S/c1-20-14-9-5-8-12-16(14)13(18)10-15(17(12)19)21-11-6-3-2-4-7-11/h2-10H,1H3 |
Clave InChI |
NRNLBHUQOUYMFY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C(=O)C=C(C2=O)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane](/img/structure/B11837240.png)
![6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine](/img/structure/B11837244.png)
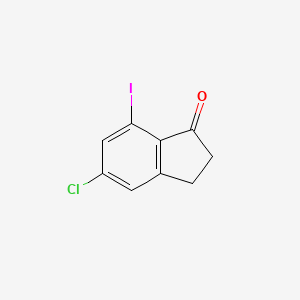
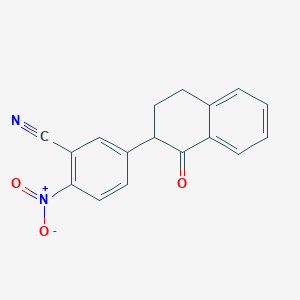
![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate](/img/structure/B11837260.png)
